molecular formula C18H17BrN2O3 B4011626 (4-bromophenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone

(4-bromophenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone

Cat. No. B4011626
M. Wt: 389.2 g/mol
InChI Key: KGXPAEXNOWUTLY-UHFFFAOYSA-N
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Description

(4-bromophenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone is a chemical compound that has been extensively studied for its potential use in scientific research. This compound, also known as BPNP, has been found to have a range of applications in various fields, including neuroscience, pharmacology, and biochemistry. In

Mechanism of Action

The mechanism of action of (4-bromophenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone is not fully understood, but it is believed to work by inhibiting the reuptake of dopamine in the brain. This leads to an increase in dopamine levels, which can have a range of effects on the brain and body.
Biochemical and Physiological Effects:
(4-bromophenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone has been found to have a range of biochemical and physiological effects. In addition to its effects on dopamine levels, it has been shown to have anti-inflammatory and analgesic properties. It has also been found to have antioxidant properties, which could make it useful in the treatment of oxidative stress-related disorders such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the primary advantages of (4-bromophenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone is its potency as a dopamine transporter inhibitor. This makes it a useful tool for studying the role of dopamine in the brain and for developing new treatments for dopamine-related disorders. However, (4-bromophenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone also has some limitations for lab experiments, including its relatively short half-life and its potential toxicity at high doses.

Future Directions

There are many potential future directions for research on (4-bromophenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone. One area of interest is its potential use in the treatment of Parkinson's disease and other dopamine-related disorders. Another area of interest is its potential use as a new class of drugs for the treatment of pain and inflammation. Additionally, further research is needed to fully understand the mechanism of action of (4-bromophenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone and its potential effects on the brain and body.

Scientific Research Applications

(4-bromophenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone has been extensively studied for its potential use in scientific research. One of its primary applications is in the field of neuroscience, where it has been found to be a potent inhibitor of the dopamine transporter. This makes it a useful tool for studying the role of dopamine in the brain and for developing new treatments for dopamine-related disorders such as Parkinson's disease and addiction.
(4-bromophenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone has also been found to have potential applications in pharmacology, where it has been shown to have anti-inflammatory and analgesic properties. It has been suggested that (4-bromophenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone could be developed into a new class of drugs for the treatment of pain and inflammation.

properties

IUPAC Name

(4-bromophenyl)-(5-nitro-2-piperidin-1-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O3/c19-14-6-4-13(5-7-14)18(22)16-12-15(21(23)24)8-9-17(16)20-10-2-1-3-11-20/h4-9,12H,1-3,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGXPAEXNOWUTLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4-bromophenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone
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